4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that combines a bromo-substituted benzaldehyde with an imidazole moiety. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
The compound can be synthesized through various methods, including condensation reactions involving imidazole derivatives and benzaldehydes. Research articles have documented its synthesis and characterization, highlighting its structural properties and potential applications in biological systems .
4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde is classified as an organic compound, specifically an aryl aldehyde with a bromine substituent and an imidazole group. Its molecular formula is , and it has a molecular weight of approximately 256.09 g/mol.
The synthesis of 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with an appropriate imidazole derivative. For instance, a common method includes the condensation of 4-bromobenzaldehyde with 1H-imidazole in the presence of a suitable catalyst under controlled conditions.
The molecular structure of 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde features a benzaldehyde group with a bromine atom at the para position relative to the imidazole ring. The imidazole ring contributes to the compound's reactivity and potential biological activity.
4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde can participate in various chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing effect of the bromine atom and the electron-donating characteristics of the imidazole ring, making it versatile in synthetic organic chemistry.
The mechanism of action for compounds containing imidazole rings often involves interactions with biological targets such as enzymes or receptors. For instance, imidazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
Studies indicate that the binding affinity and inhibitory activity of 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde can be assessed through docking studies and enzyme assays, revealing its potential therapeutic applications .
4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
The structural fusion of imidazole heterocycles with benzaldehyde scaffolds represents a cornerstone of rational medicinal chemistry design. This hybrid architecture leverages the complementary pharmacophoric properties of both moieties: the imidazole ring provides hydrogen-bonding capability and metal coordination geometry, while the benzaldehyde unit offers a versatile synthetic handle for chemical derivatization. Compounds within this class exhibit remarkable binding promiscuity, enabling interactions with diverse biological targets through tailored electronic and steric modifications. The incorporation of halogen atoms—particularly bromine—at strategic positions on the aromatic ring further amplifies bioactivity by influencing lipophilicity, membrane permeability, and target binding affinity. Among these hybrids, 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde (CAS 861932-08-3) has emerged as a privileged scaffold for developing therapeutics targeting infectious diseases, oncology, and inflammatory disorders [1] [7].
Imidazole-based therapeutics have revolutionized multiple therapeutic domains since their initial exploration in the mid-20th century. The discovery of azole antifungals like clotrimazole and ketoconazole demonstrated the critical role of the imidazole ring in inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This mechanism—dependent on the coordination of imidazole nitrogen to the heme iron atom—established imidazole as a master key for targeting metalloenzymes [4]. Beyond antifungals, imidazole derivatives expanded into:
The evolutionary leap occurred when medicinal chemists began functionalizing imidazole at the N1 position with aromatic systems. This yielded enhanced target selectivity and pharmacokinetic properties. For instance, the structural optimization of histamine H2-receptor antagonists led to cimetidine—an N-cyanoguanidinyl imidazole derivative that became the first blockbuster drug for ulcer treatment. This success cemented the strategy of imidazole hybridization as a viable path for drug development [1] [7].
Table 1: Evolution of Clinically Impactful Imidazole Derivatives
Compound | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Clotrimazole (1970s) | Antifungal | Chlorinated trityl-imidazole | Lanosterol 14α-demethylase inhibition |
Cimetidine (1981) | Antiulcer | Methylimidazole + cyanoguanidine | Histamine H2-receptor antagonist |
Midazolam (1980s) | Anxiolytic/Sedative | Fused imidazobenzodiazepine | GABA-A receptor potentiation |
Nocodazole (1980s) | Antimitotic | Carbamate-functionalized benzimidazole | Tubulin polymerization inhibition |
Halogenated benzaldehydes serve as multidimensional building blocks in drug design, with bromine offering distinct advantages over other halogens. The bromine atom (van der Waals radius: 1.85 Å) provides optimal steric bulk for occupying hydrophobic binding pockets while maintaining favorable electronic properties. Its polarizability enhances London dispersion forces in target binding, contributing to improved binding affinity. Crucially, bromine’s position on the aromatic ring dictates molecular reactivity and conformation:
The aldehyde group acts as a chemical linchpin for synthesizing pharmaceutically relevant derivatives:
Table 2: Bioactive Derivatives Synthesized from Halogenated Benzaldehyde Scaffolds
Parent Aldehyde | Derivative Class | Biological Activity | Potency Enhancement |
---|---|---|---|
4-Bromo-2-fluorobenzaldehyde | Thiazolidinone hybrids | Anticonvulsant | 3x greater than phenobarbital |
5-Bromovanillin | Hydrazone derivatives | Antitubercular (MIC: 0.8 μM) | Activity against MDR-TB strains |
4-Bromo-2-(imidazol-1-yl)benzaldehyde | Chalcone analogs | Antifungal (C. albicans IC₅₀: 4.2 μg/mL) | 12x improvement over lead compound |
4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde (MW: 251.08 g/mol, Formula: C₁₀H₇BrN₂O) represents a strategically engineered scaffold integrating three pharmacologically significant elements:
Crystallographic studies confirm robust supramolecular interactions through weak C–H···O/N hydrogen bonds (D···A distances: 3.30–3.46 Å), facilitating predictable crystal packing and co-crystallization with biological targets [5]. The synthetic versatility is demonstrated by two optimized routes:
Table 3: Structural and Synthetic Profile of 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde
Property | Value/Characteristic | Method of Determination | Implications for Drug Design |
---|---|---|---|
Molecular Weight | 251.08 g/mol | Mass spectrometry | Optimal for BBB penetration |
Dihedral Angle (Imidazole-Benzene) | 24.58° | X-ray crystallography | Balances planarity and steric access |
Hydrogen Bond Acceptors | 2 (Carbonyl O, Imidazole N3) | Topological polar surface area (34.9 Ų) | Enhanced solubility & target engagement |
Synthetic Yield | 85–92% | Copper-catalyzed cross-coupling | Scalable to kilogram quantities |
C–H···O/N Interactions | D···A: 3.30–3.46 Å | Single-crystal diffraction | Predictable co-crystallization behavior |
The scaffold’s proven derivatization pathways include synthesis of:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2